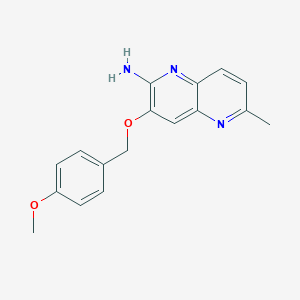
3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a methoxybenzyl group attached to the naphthyridine core, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of 4-methoxybenzyl chloride and a suitable base to facilitate the substitution.
Final Amination: The final step involves the introduction of the amine group at the 2-position of the naphthyridine core. This can be achieved through a reductive amination reaction using an appropriate amine source and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and naphthyridine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: 4-methoxybenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Aplicaciones Científicas De Investigación
3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets. The methoxybenzyl group enhances its ability to bind to certain enzymes or receptors, thereby modulating their activity. The naphthyridine core plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine
- Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol
Uniqueness
3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine is unique due to its specific substitution pattern and the presence of both methoxybenzyl and naphthyridine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H17N3O2 |
|---|---|
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenyl)methoxy]-6-methyl-1,5-naphthyridin-2-amine |
InChI |
InChI=1S/C17H17N3O2/c1-11-3-8-14-15(19-11)9-16(17(18)20-14)22-10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3,(H2,18,20) |
Clave InChI |
XOUUBBQSQGOAJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC(=C(N=C2C=C1)N)OCC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


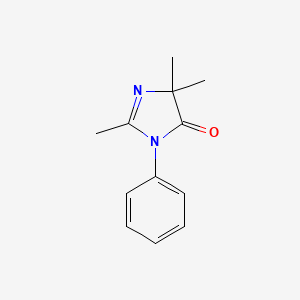
![(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12945547.png)
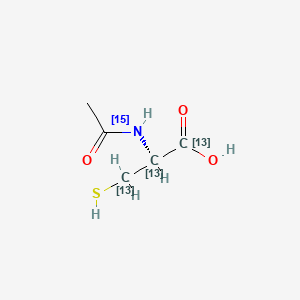

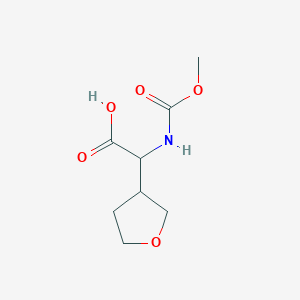



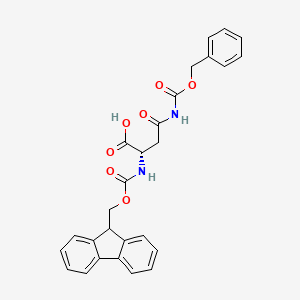

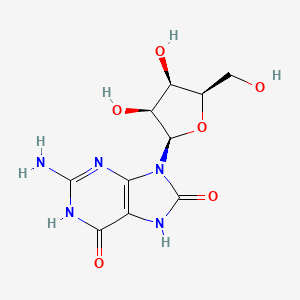
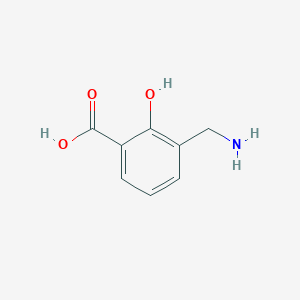

![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)
